4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde
Description
4,4,6,6-Tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is a fused heterocyclic compound comprising a thiophene ring fused with a pyrrole moiety. Its structure is characterized by tetramethyl substituents at the 4- and 6-positions of the pyrrole ring and a carbaldehyde group at the 2-position of the thieno-pyrrole system. The tetramethyl groups confer significant steric hindrance, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-10(2)8-5-7(6-13)14-9(8)11(3,4)12-10/h5-6,12H,1-4H3 |
InChI Key |
HDJJPPBGICUCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(N1)(C)C)SC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Formation of the Thieno[2,3-c]pyrrole Core
- Starting from pyrrole or substituted pyrrole derivatives, the fused thieno-pyrrole ring system is constructed.
- This may involve cyclization reactions under controlled heating and solvent conditions.
Step 3: Formylation at the 2-Position
- The Vilsmeier-Haack reaction is employed to introduce the aldehyde group.
- This involves reacting the pyrrole or thieno-pyrrole compound with a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as POCl3 or oxalyl chloride.
- The reaction is conducted under cooling followed by gradual warming to room temperature to optimize yield and minimize side reactions.
Data Tables on Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Pyrrole derivative, heat, solvent | None or mild acid/base | Variable | Formation of thieno[2,3-c]pyrrole core |
| 2 | Alkylation | Pyrrole-2-carbaldehyde + tert-butyl halide | AlCl3 or Lewis acid catalyst | 70-85 | Selective 4,4,6,6-tetramethyl substitution |
| 3 | Formylation (Vilsmeier-Haack) | Pyrrole derivative + DMF + POCl3 or oxalyl chloride | Vilsmeier reagent formed in situ | 60-80 | Introduction of aldehyde group at 2-position |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:
Mechanistically, the aldehyde carbon is attacked by nucleophiles (e.g., amines, Grignard reagents), followed by proton transfer to stabilize intermediates. Steric hindrance from the tetramethyl groups may slow kinetics but does not preclude reactivity.
Condensation Reactions
The aldehyde participates in carbonyl condensations to form extended π-systems:
For example, condensation with malononitrile under basic conditions yields cyano-substituted alkenes, which are precursors for fused heterocycles .
Cyclization Reactions
The compound serves as a building block for polycyclic systems:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Heterocycle fusion | Thermal or catalytic cyclization | Benzo-thieno-pyrrole derivatives | |
| Annulation with enones | Acid/base catalysis | 3,4-Dihydro-2H-pyran derivatives |
Cyclization often involves intramolecular trapping of intermediates formed during aldehyde reactivity, such as enamines or hydrazones .
Reduction and Oxidation
The aldehyde group is redox-active:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Primary alcohol derivatives | |
| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivatives |
Reduction typically proceeds quantitatively, while oxidation requires strong oxidizing agents due to the electron-rich thieno-pyrrole ring.
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective substitution:
| Reaction Type | Reagents | Position Substituted | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 or C-5 of thiophene | |
| Sulfonation | SO₃/H₂SO₄ | C-3 of thiophene |
Methyl groups at positions 4 and 6 direct electrophiles to the less hindered C-3 or C-5 positions via steric and electronic effects.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:
- Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to create more complex structures.
- Cross-Coupling Reactions: The electron-rich nature of the thieno-pyrrole moiety makes it suitable for cross-coupling reactions with halides or boronic acids.
Example Reaction:
A notable reaction involves the formation of substituted pyrroles through cyclization reactions with appropriate electrophiles. This application is significant in developing new pharmaceuticals and agrochemicals.
Applications in Materials Science
Organic Electronics:
4,4,6,6-Tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde has potential applications in the field of organic electronics:
- Conductive Polymers: Due to its conjugated structure, it can be polymerized to form conductive materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Charge Transport Materials: Its ability to facilitate charge transport makes it an attractive candidate for use in organic semiconductors.
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that derivatives of thieno-pyrrole compounds exhibit promising anticancer activity. The unique electronic properties may contribute to their efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth.
Case Study:
In vitro studies demonstrated that certain derivatives of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde showed significant cytotoxic effects on human cancer cell lines. These findings suggest that further exploration into this compound could lead to the development of novel anticancer agents.
Summary of Findings
The applications of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde span across multiple scientific domains:
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity in various chemical reactions |
| Materials Science | Conductive polymers and charge transport | Enhances performance in electronic devices |
| Medicinal Chemistry | Anticancer activity | Potential development of new therapeutic agents |
Mechanism of Action
The mechanism by which 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde exerts its effects is primarily through its ability to participate in electron transfer processes. The thieno-pyrrole ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyrrole Derivatives
Thieno-pyrrole derivatives share a fused thiophene-pyrrole core but differ in substituent patterns and ring fusion positions. Key examples from the evidence include:
Key Observations :
- Substituent Effects : The tetramethyl groups in the target compound increase steric bulk compared to the single methyl group in the catalog compounds. This may reduce nucleophilic attack at the pyrrole ring but enhance stability.
- Functional Groups: The carbaldehyde group in the target compound is more electrophilic than the carboxylate ester in Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, making it reactive toward amines or hydrazines in condensation reactions.
Heterocyclic Systems with Antiproliferative Activity
Key Observations :
- Structural Divergence: The target compound’s thieno-pyrrole core lacks the pyridine or pyrimidine nitrogen atoms found in these bioactive heterocycles, which are critical for interactions with biological targets (e.g., PARP-1).
- Functional Group Potential: The carbaldehyde group could serve as a site for derivatization (e.g., Schiff base formation) to enhance bioactivity, akin to modifications seen in pyrazolo-pyridine derivatives .
Physicochemical and Spectral Properties
While spectral data for the target compound are absent, comparisons with similar compounds highlight trends:
Key Observations :
- The target compound’s carbaldehyde group would likely exhibit a strong IR stretch near 1,700 cm⁻¹ (C=O) and a deshielded aldehyde proton (~9–10 ppm in ¹H NMR).
- Fluorescence properties, if present, could be modulated by the electron-withdrawing carbaldehyde group, similar to pH-sensitive thiazolo-pyrimidines .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde?
Answer:
The synthesis typically involves cyclization and functionalization steps. Key approaches include:
- Iodine-mediated electrophilic cyclization : Similar to methods used for pyrazolo-pyridine derivatives, where iodocyclization constructs the heterocyclic core (e.g., 7-iodo intermediates in ).
- Aldehyde introduction : Oxidation of hydroxymethyl precursors or direct formylation using Vilsmeier-Haack conditions.
- Optimization : Refluxing in polar aprotic solvents (e.g., pyridine) and controlled stoichiometry of reagents, as seen in thiophene carbonyl syntheses ( ).
Critical parameters : Temperature control (e.g., 60–80°C), inert atmosphere, and purification via recrystallization (ethanol-DMF mixtures) .
Basic: Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and aldehyde proton resonance (~9.8–10.2 ppm).
- X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related pyrrole-carbaldehydes ( ).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- Infrared (IR) spectroscopy : Identify carbonyl stretching (~1680–1720 cm) and thiophene ring vibrations .
Advanced: How can computational modeling predict the reactivity of the carbaldehyde group in nucleophilic addition reactions?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophiles.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing the aldehyde’s accessibility in 3D space.
- Solvent effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions for derivatization .
Advanced: What strategies enable selective derivatization of the carbaldehyde group without degrading the thieno-pyrrole core?
Answer:
- Protection-deprotection : Use acetals (e.g., ethylene glycol) to temporarily mask the aldehyde during core modifications.
- Cross-coupling : Employ Suzuki-Miyaura reactions (as in ) to introduce aryl/heteroaryl groups at the 2-position.
- Reductive amination : React the aldehyde with amines and NaBH to form imine derivatives while preserving the heterocycle.
Validation : Monitor reactions via TLC and LC-MS to detect side products (e.g., ring-opening) .
Data Contradiction: How should researchers reconcile discrepancies in reported physical properties (e.g., melting points) of structurally similar compounds?
Answer:
- Reproducibility checks : Validate purity via HPLC and elemental analysis.
- Polymorphism studies : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., lists mp 63–64°C for a methyl-substituted thieno-pyrrole carbaldehyde). Adjust synthetic protocols (e.g., cooling rates) to match literature conditions .
Advanced: What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
Answer:
- Cell viability assays : Measure GI values using MTT/WST-1 in cancer lines (e.g., K562, MCF-7) ( ).
- Apoptosis markers : Quantify caspase-9 activation and PARP-1 cleavage via Western blot.
- Autophagy detection : Monitor LC3-II accumulation (immunofluorescence) to assess dual cell death mechanisms.
Controls : Include reference compounds (e.g., doxorubicin) and validate results across multiple cell lines .
Methodological: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential aldehyde volatility.
- Spill management : Neutralize with sodium bisulfite (for aldehydes) and dispose via hazardous waste protocols, as advised for related heterocycles ( ).
Documentation : Maintain SDS-like records for toxicity and disposal, even if specific data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
